

2-(3-Fluoro-5-methylphenyl)acetonitrile

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3-Fluoro-5-methylphenyl)acetonitrile
Cat. No.:	B1303432

[Get Quote](#)

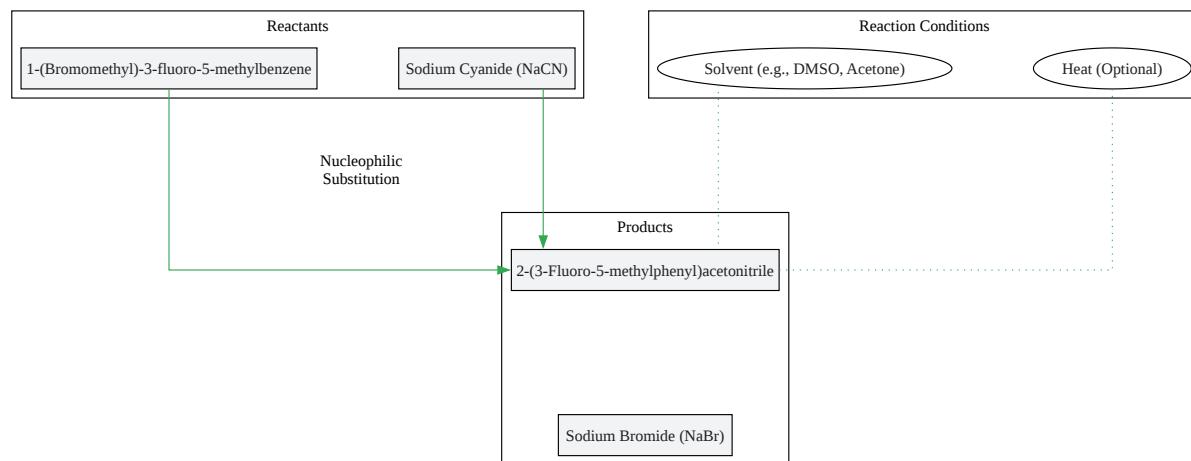
Technical Guide: 2-(3-Fluoro-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for **2-(3-Fluoro-5-methylphenyl)acetonitrile**, a key intermediate in various research and development applications.

Core Compound Data

The fundamental molecular and physical properties of **2-(3-Fluoro-5-methylphenyl)acetonitrile**, identified by the CAS number 518070-21-8, are summarized below.


Property	Value	Citations
Molecular Formula	C ₉ H ₈ FN	[1] [2] [3]
Molecular Weight	149.17 g/mol	[2]
Alternate Name	Benzeneacetonitrile, 3-fluoro-5-methyl-	[4]
CAS Number	518070-21-8	[1] [2] [5]

Synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile

A general and widely applicable method for the synthesis of phenylacetonitriles involves the cyanation of a corresponding benzyl halide. This process is a standard nucleophilic substitution reaction where the halide is displaced by a cyanide ion.

Reaction Pathway

The synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile** typically proceeds via the reaction of 1-(bromomethyl)-3-fluoro-5-methylbenzene with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.

[Click to download full resolution via product page](#)

Fig. 1: Synthetic pathway for **2-(3-Fluoro-5-methylphenyl)acetonitrile**.

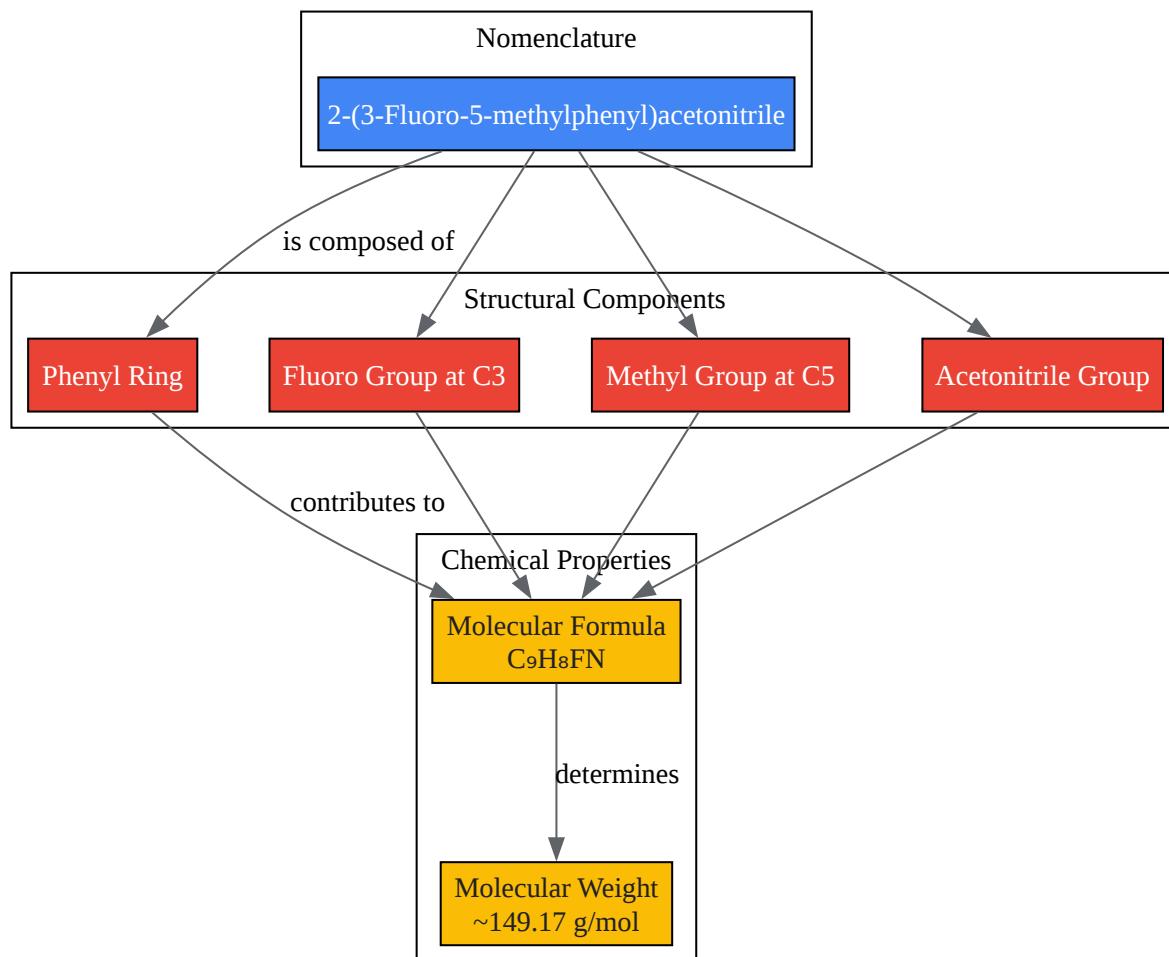
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of phenylacetonitriles, adapted for the specific synthesis of **2-(3-Fluoro-5-methylphenyl)acetonitrile**.

Materials:

- 1-(Bromomethyl)-3-fluoro-5-methylbenzene
- Sodium cyanide (NaCN)

- Anhydrous acetone or Dimethyl sulfoxide (DMSO)
- Water
- Benzene or other suitable organic extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate


Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(bromomethyl)-3-fluoro-5-methylbenzene in a suitable volume of anhydrous acetone or DMSO.
- Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide to the stirred solution.
- Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure.
- Extraction: Partition the residue between water and an organic solvent like benzene. Separate the organic layer.
- Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2-(3-Fluoro-5-methylphenyl)acetonitrile** can be further purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.

Logical Relationship Diagram

The following diagram illustrates the logical connections between the compound's nomenclature, its structural components, and its fundamental chemical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 2. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-(3-Fluoro-5-methylphenyl)acetonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303432#2-3-fluoro-5-methylphenyl-acetonitrile-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1303432#2-3-fluoro-5-methylphenyl-acetonitrile-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com